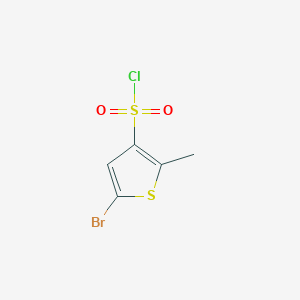

5-Bromo-2-methylthiophene-3-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-methylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHREWTUTATPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82834-48-8 | |

| Record name | 5-bromo-2-methylthiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination of 2-Methylthiophene

Selective bromination at the 5-position of 2-methylthiophene is achieved using brominating agents under controlled temperature conditions to avoid over-bromination or substitution at undesired positions.

- Typical brominating agents include N-bromosuccinimide (NBS) or elemental bromine.

- The reaction is often carried out in solvents like chloroform or acetic acid at low temperatures (0–10°C) to control reaction rate and selectivity.

| Parameter | Details |

|---|---|

| Substrate | 2-Methylthiophene |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | Chloroform or acetic acid |

| Temperature | 0–10°C |

| Reaction time | 1–3 hours |

| Yield | Typically >75% |

Sulfonation at the 3-Position

Sulfonation of the bromomethylthiophene intermediate is performed to introduce the sulfonic acid group at the 3-position of the thiophene ring.

- Sulfonation is typically achieved using chlorosulfonic acid (ClSO3H) or sulfur trioxide complexes.

- The reaction temperature is carefully controlled (often below 50°C) to prevent ring degradation.

- The sulfonic acid intermediate is isolated before conversion to sulfonyl chloride.

Conversion to Sulfonyl Chloride

The final step involves transforming the sulfonic acid group into a sulfonyl chloride, which is a more reactive intermediate for further synthetic applications.

- Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2 are used.

- The reaction is carried out under reflux or mild heating (50–80°C) in inert solvents like dichloromethane or chloroform.

- The product is purified by crystallization or distillation.

Representative Synthetic Procedure (Literature-Based)

While direct literature on 5-Bromo-2-methylthiophene-3-sulfonyl chloride is limited, analogous sulfonyl chloride syntheses from thiophene derivatives provide a reliable framework:

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methylthiophene + NBS, chloroform, 0–10°C, 2 h | 5-Bromo-2-methylthiophene | ~80 | Controlled bromination |

| 2 | 5-Bromo-2-methylthiophene + chlorosulfonic acid, 0–40°C | 5-Bromo-2-methylthiophene-3-sulfonic acid | 70–85 | Sulfonation with regioselectivity |

| 3 | Sulfonic acid + SOCl2, reflux in CH2Cl2, 60°C, 3 h | 5-Bromo-2-methylthiophene-3-sulfonyl chloride | 75–90 | Conversion to sulfonyl chloride |

Analytical and Purification Considerations

- Purity Assessment: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity (>95% typical).

- Storage: Sulfonyl chlorides are moisture-sensitive and stored under inert atmosphere at low temperature (-20°C) to prevent hydrolysis.

- Safety: Reactions involving sulfonyl chlorides and chlorinating agents require appropriate safety measures due to corrosive and toxic nature.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Yield (%) | References/Notes |

|---|---|---|---|---|

| Bromination | NBS, chloroform, 0–10°C | 1–3 h, controlled temp | ~80 | Standard selective bromination |

| Sulfonation | Chlorosulfonic acid, 0–40°C | 1–4 h, mild temp | 70–85 | Regioselective sulfonation |

| Chlorination to sulfonyl chloride | Thionyl chloride, reflux, CH2Cl2, 60°C | 2–4 h, inert atmosphere | 75–90 | Conversion step, moisture sensitive |

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-methylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of 5-Bromo-2-methylthiophene-3-sulfonyl chloride can yield sulfonyl oxide derivatives.

Reduction: Reduction reactions can produce corresponding thiol or sulfide derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted thiophenes.

Wissenschaftliche Forschungsanwendungen

Overview

The compound has the molecular formula and features a bromine atom, a methyl group, and a sulfonyl chloride group attached to a thiophene ring. Its unique structure contributes to its reactivity and utility in various chemical transformations.

Synthesis and Reactivity

The synthesis typically involves bromination of 2-methylthiophene followed by sulfonylation using agents like N-bromosuccinimide (NBS) and chlorosulfonic acid (ClSO₃H) under controlled conditions. The compound can undergo various reactions including:

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive, allowing substitution with nucleophiles to form sulfonamide derivatives.

- Oxidation : Can be oxidized to yield sulfonyl oxide derivatives.

- Reduction : Reduction reactions can produce thiol or sulfide derivatives.

Medicinal Chemistry

5-Bromo-2-methylthiophene-3-sulfonyl chloride serves as an intermediate in the synthesis of bioactive molecules. Its derivatives have shown potential in:

- Antiviral Activity : Compounds derived from this structure exhibited significant activity against poliovirus strains, suggesting modifications can enhance efficacy against viral infections.

- Anti-inflammatory Properties : Certain derivatives demonstrated substantial anti-inflammatory effects in vivo, inhibiting carrageenan-induced paw edema in animal models.

Biological Studies

The compound is utilized in biological research for developing therapeutic agents:

- Biofilm Inhibition : Research indicates that thiophene derivatives can inhibit biofilm formation of Pseudomonas aeruginosa, a critical factor in antimicrobial resistance .

- Pharmacological Studies : Investigations into its pharmacological properties reveal inhibition of enzymes involved in inflammation and viral replication.

Pharmacological Studies

A study assessing thiophene derivatives found that compounds related to 5-bromo-2-methylthiophene-3-sulfonyl chloride inhibited key enzymes involved in inflammation and viral replication. These findings underscore the compound's potential as a scaffold for drug development.

Molecular Docking Studies

Molecular docking analyses revealed that specific derivatives bind effectively to cyclooxygenase (COX) enzymes, indicating strong potential for developing new anti-inflammatory drugs based on this scaffold .

Synthetic Applications

The compound is also valuable as an intermediate in synthesizing more complex molecules for therapeutic applications, showcasing its versatility in drug development .

Wirkmechanismus

The mechanism by which 5-Bromo-2-methylthiophene-3-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

| Parameter | 5-Bromo-2-methylthiophene-3-sulfonyl Chloride | 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₅H₄BrClO₂S₂ | C₇H₅BrClFO₃S |

| Molecular Weight (g/mol) | 275.57 | ~303.52* |

| Core Structure | Thiophene ring (5-membered, sulfur-containing) | Benzene ring (6-membered, aromatic) |

| Substituents | - Br (position 5) | - Br (position 5) |

| - CH₃ (position 2) | - F (position 3) | |

| - SO₂Cl (position 3) | - OCH₃ (position 2) | |

| Key Functional Groups | Sulfonyl chloride, bromine, methyl | Sulfonyl chloride, bromine, fluoro, methoxy |

*Calculated based on molecular formula.

Structural Implications

Hazard Profiles

Both compounds share sulfonyl chloride-related hazards (corrosivity), but differences in substituents may influence toxicity:

Biologische Aktivität

5-Bromo-2-methylthiophene-3-sulfonyl chloride is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its unique structure, which includes a thiophene ring substituted with a bromine atom and a sulfonyl chloride group, allows it to interact with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-methylthiophene-3-sulfonyl chloride is . The compound's structure is characterized by:

- Bromine atom : Enhances electrophilicity.

- Methyl group : Contributes to hydrophobic interactions.

- Sulfonyl chloride group : Highly reactive, facilitating nucleophilic substitution reactions.

The biological activity of 5-Bromo-2-methylthiophene-3-sulfonyl chloride primarily arises from its reactivity with nucleophiles. The sulfonyl chloride moiety can undergo nucleophilic substitution, leading to the formation of sulfonamide derivatives, which are known for their pharmacological properties. This mechanism is crucial in developing bioactive molecules targeting various biological pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 5-Bromo-2-methylthiophene-3-sulfonyl chloride. For instance, derivatives synthesized from related thiophenes showed significant activity against poliovirus strains, indicating that modifications in the thiophene structure can enhance antiviral efficacy. Compounds exhibited submicromolar to nanomolar activity against several viral strains, demonstrating their potential as antiviral agents .

Anti-inflammatory Properties

Research has also indicated that compounds derived from 5-Bromo-2-methylthiophene-3-sulfonyl chloride exhibit anti-inflammatory effects. In vivo studies demonstrated that certain derivatives inhibited carrageenan-induced paw edema in rats by significant percentages (up to 53.41%), comparable to standard anti-inflammatory drugs like sodium diclofenac . The anti-inflammatory activity was associated with a reduction in key inflammatory markers such as COX-2 and IL-1β.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Bromo-2-methylthiophene-3-sulfonyl chloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromothiophene-2-sulfonyl chloride | Bromine at position 5; lacks methyl group | Moderate anti-inflammatory activity |

| 2-Bromo-3-methylthiophene | No sulfonyl chloride; different substitution pattern | Limited biological activity |

| 5-Chloro-2-methylthiophene | Chlorine instead of bromine; similar structure | Reduced reactivity compared to brominated derivatives |

Case Studies and Research Findings

- Pharmacological Studies : In a study assessing the pharmacological properties of various thiophene derivatives, compounds related to 5-Bromo-2-methylthiophene-3-sulfonyl chloride were shown to inhibit key enzymes involved in inflammation and viral replication .

- Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives bind effectively to COX enzymes, suggesting a strong potential for developing new anti-inflammatory drugs based on this scaffold .

- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex molecules for therapeutic applications, highlighting its versatility in drug development .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-bromo-2-methylthiophene-3-sulfonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiophene ring. A common approach is:

Sulfonation : Treat 2-methylthiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group at the 3-position.

Bromination : Use brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) to add bromine at the 5-position.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-sulfonation/bromination.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products.

- Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methyl (δ ~2.5 ppm) and thiophene ring protons (δ ~6.5–7.5 ppm).

- ¹³C NMR : Confirm sulfonyl chloride (C-SO₂Cl, δ ~125–135 ppm) and bromine-substituted carbons (C-Br, δ ~110–120 ppm).

- FTIR : Detect S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₅BrClO₂S₂).

- X-ray Crystallography : Resolve bond angles/lengths for structural confirmation, as demonstrated for analogous brominated sulfonyl derivatives .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The methyl group at the 2-position hinders nucleophilic attack at adjacent positions, directing reactivity to the sulfonyl chloride group.

- Electronic Effects : The electron-withdrawing sulfonyl chloride group activates the thiophene ring for electrophilic substitution but deactivates it for nucleophilic aromatic substitution.

Experimental Design : - Compare reaction rates with non-methylated analogs (e.g., 5-bromothiophene-3-sulfonyl chloride) to isolate steric contributions.

- Use Hammett σ constants to predict regioselectivity in cross-coupling reactions .

Advanced: How can conflicting reports about this compound’s stability under varying storage conditions be resolved?

Methodological Answer:

Contradictions often arise from differences in purity, moisture exposure, or storage temperatures.

- Controlled Stability Studies :

- Mitigation Strategies :

- Add molecular sieves to vials and use flame-sealed ampoules for long-term storage.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.

- Ventilation : Use a fume hood to prevent inhalation of toxic fumes (e.g., HCl released during hydrolysis).

- Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide.

- Waste Disposal : Quench residual sulfonyl chloride with ice-cold ethanol before aqueous disposal .

Advanced: How can this compound be applied in proteomics research, and what reaction conditions optimize its use?

Methodological Answer:

Sulfonyl chlorides react with amine groups in proteins/peptides for labeling or crosslinking.

- Optimization Steps :

- pH Control : Conduct reactions in buffered solutions (pH 7–9) to deprotonate lysine residues.

- Temperature : Use 0–4°C to minimize protein denaturation.

- Molar Ratios : Start with a 5:1 (reagent:protein) molar ratio and adjust based on SDS-PAGE analysis.

- Quenching : Add excess glycine to terminate reactions.

Similar protocols are validated for structurally related sulfonyl chlorides in proteomics .

Advanced: What crystallographic data exist for structurally related compounds, and how can they inform studies of this molecule?

Methodological Answer:

X-ray structures of analogs (e.g., 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran) reveal:

- Bond Lengths : C–S (1.76–1.82 Å) and S=O (1.43–1.45 Å) bonds, critical for validating computational models.

- Dihedral Angles : Thiophene ring planarity (deviations <5°) affects electronic conjugation.

Application : Use these parameters as benchmarks for DFT calculations to predict reactivity or spectroscopic behavior .

Advanced: How do substituent variations (e.g., methyl vs. phenyl groups) impact the compound’s utility in synthetic chemistry?

Methodological Answer:

- Methyl Group : Enhances solubility in non-polar solvents (e.g., dichloromethane) and stabilizes intermediates via steric protection.

- Phenyl Group : Increases π-stacking in crystal lattices, improving crystallinity for X-ray analysis.

Comparative Studies : - Synthesize analogs (e.g., 5-bromo-3-sulfonyl chloride derivatives with ethyl/fluoro substituents) and compare yields in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.